molecular formula C10H14N4O2S B2834286 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide CAS No. 866131-73-9

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide

Cat. No.: B2834286
CAS No.: 866131-73-9
M. Wt: 254.31
InChI Key: CMMYGLTVCGHZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents that enhance its chemical properties and potential applications. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinase activity, which is crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is unique due to its specific substituents, which confer distinct chemical properties and potential therapeutic applications. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-6-5-7(2)11-10-8(6)9(12-14(10)3)13-17(4,15)16/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYGLTVCGHZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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